molecular formula C8H5BrN2O B11715275 3-Bromo-5-(2-pyridyl)isoxazole

3-Bromo-5-(2-pyridyl)isoxazole

Cat. No.: B11715275
M. Wt: 225.04 g/mol
InChI Key: RFUOFZMNJNKRTA-UHFFFAOYSA-N
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Description

2-(3-Bromo-1,2-oxazol-5-yl)pyridine is a heterocyclic compound that features both pyridine and oxazole rings. The presence of a bromine atom at the 3-position of the oxazole ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1,2-oxazol-5-yl)pyridine typically involves the formation of the oxazole ring followed by bromination. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is a well-known strategy for preparing oxazole-based compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by bromination. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1,2-oxazol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-(3-Bromo-1,2-oxazol-5-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-bromo-1,2-oxazol-5-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-1,2-oxazol-5-yl)pyridine
  • 2-(3-Fluoro-1,2-oxazol-5-yl)pyridine
  • 2-(3-Iodo-1,2-oxazol-5-yl)pyridine

Uniqueness

2-(3-Bromo-1,2-oxazol-5-yl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific synthetic and biological applications .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromo-5-pyridin-2-yl-1,2-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-5H

InChI Key

RFUOFZMNJNKRTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NO2)Br

Origin of Product

United States

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